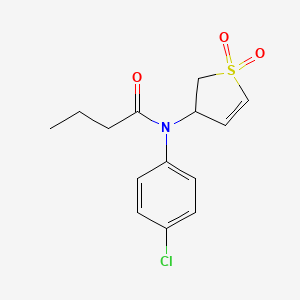
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide, also known as CPDTB, is a chemical compound that has been widely used in scientific research. CPDTB is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival.
作用机制
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide inhibits the activity of NF-κB by preventing its translocation to the nucleus. NF-κB is normally sequestered in the cytoplasm by the inhibitor protein IκBα. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide prevents the phosphorylation of IκBα, thereby preventing its degradation and the translocation of NF-κB to the nucleus. This results in the inhibition of NF-κB target gene expression.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been shown to have potent anti-inflammatory and anti-tumor effects in vitro and in vivo. Inhibition of NF-κB by N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide reduces the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been shown to inhibit the growth of various cancer cell lines and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.
未来方向
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several potential future directions for research. One area of interest is the development of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide analogs with improved solubility and specificity. Another area of interest is the use of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and further research in this area is warranted. Finally, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been shown to have potential in the treatment of viral infections, and its use in this area should be further explored.
合成方法
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide involves the reaction of 4-chloroaniline with 3,4-dihydro-2H-thiophen-1,1-dioxide in the presence of butyric anhydride and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide as a white crystalline solid. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been extensively used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, inflammation, and immune response. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of NF-κB target genes. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been used to study the role of NF-κB in cancer, inflammation, and autoimmune disorders. It has also been used to develop new therapies for these diseases.
属性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-2-3-14(17)16(12-6-4-11(15)5-7-12)13-8-9-20(18,19)10-13/h4-9,13H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTVSGYIOPMYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

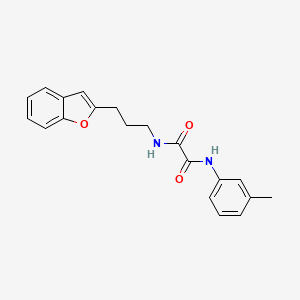
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2764277.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2764279.png)
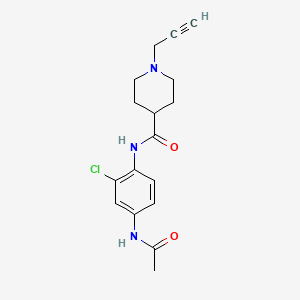
![4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764282.png)


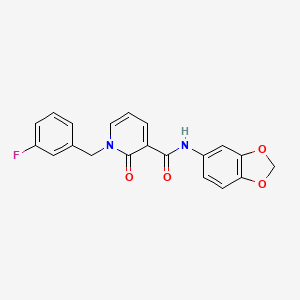
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)
![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)
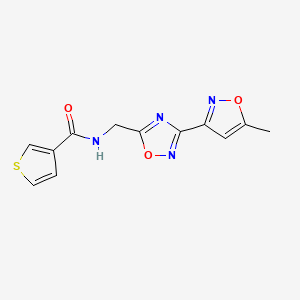
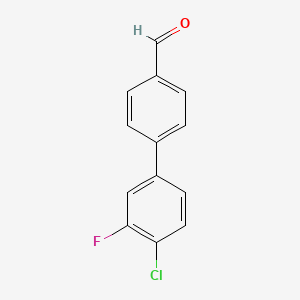
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)
![Ethyl 4-[2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2764297.png)